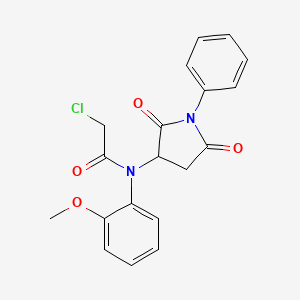

2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-26-16-10-6-5-9-14(16)22(18(24)12-20)15-11-17(23)21(19(15)25)13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFYZBMSHHBHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amide Bond Formation Using Carbodiimide Coupling

One of the most effective methods for preparing amides such as this compound is the use of carbodiimide reagents (e.g., 1,3-diisopropylcarbodiimide) to activate carboxylic acids for nucleophilic attack by amines.

- The substituted aniline (e.g., 2-methoxyaniline) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

- The corresponding carboxylic acid derivative (e.g., chloroacetic acid or cyanoacetic acid analogues) is added.

- 1,3-Diisopropylcarbodiimide is then added dropwise to the refluxing solution to activate the acid.

- The reaction mixture is maintained at reflux for approximately 30 minutes to allow complete coupling.

- After cooling, the solid product is filtered, washed, and purified by solvent extraction (e.g., ethyl acetate), drying, and concentration under reduced pressure.

Example data from a related amide synthesis:

| Parameter | Details |

|---|---|

| Starting materials | 2,4-Dichloro-5-methoxyaniline and cyanoacetic acid |

| Solvent | Tetrahydrofuran (THF) |

| Coupling reagent | 1,3-Diisopropylcarbodiimide |

| Reaction conditions | Reflux for 0.5 h |

| Yield | 88% |

| Product isolation | Filtration, washing, ethyl acetate extraction |

| Melting point | 180–181 °C |

| Characterization | 1H NMR, MS, elemental analysis |

This method is efficient and yields high purity amide products suitable for further chemical modifications.

Incorporation of the Pyrrolidin-3-yl Moiety

The 2,5-dioxo-1-phenylpyrrolidin-3-yl group is typically introduced via reaction of the amine intermediate with a suitable pyrrolidine-2,5-dione derivative or via substitution on a pre-formed pyrrolidinone ring system.

- The pyrrolidinone ring can be functionalized at the 3-position with an amine or amide substituent.

- The phenyl substitution at the 1-position is introduced through N-alkylation or N-acylation strategies.

- This intermediate is then coupled with the chloroacetamide moiety using carbodiimide chemistry or other amide bond-forming protocols.

Use of Chloroacetyl Chloride or Chloroacetic Acid Derivatives

- The chloroacetamide portion is often introduced by reacting the amine intermediate with chloroacetyl chloride or chloroacetic acid derivatives.

- This reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the released HCl.

- The reaction is performed at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

- The product is then purified by crystallization or chromatography.

Reaction Conditions and Optimization

| Aspect | Details |

|---|---|

| Solvents | Tetrahydrofuran (THF), ethyl acetate, water for washing |

| Temperature | Reflux (~65 °C for THF), cooling to 0–15 °C for crystallization |

| Reaction time | 30 minutes to several hours depending on step |

| Coupling agents | 1,3-Diisopropylcarbodiimide (DIC), sometimes EDC or DCC |

| Bases | Triethylamine or diisopropylethylamine (DIPEA) for acid chloride reactions |

| Purification methods | Filtration, washing with solvents, drying over sodium sulfate, vacuum concentration |

| Yields | Typically high (80–90%) when optimized |

Summary Table of Key Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation (carbodiimide coupling) | 2-methoxyaniline + chloroacetic acid + DIC in THF, reflux 0.5 h | 88 | High purity, white solid product |

| Pyrrolidin-3-yl moiety incorporation | Reaction with 2,5-dioxo-1-phenylpyrrolidin intermediate | Variable | Requires controlled conditions |

| Chloroacetylation | Chloroacetyl chloride + amine + base, 0–5 °C | High | Controlled addition to minimize side products |

Research Findings and Analytical Characterization

- The synthesized compound exhibits characteristic amide proton signals in 1H NMR, confirming successful coupling.

- Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weight.

- Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and chlorine content.

- Melting point determination provides an additional purity check.

- Solubility and physicochemical properties such as log P and TPSA values indicate moderate solubility and permeability, relevant for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

Receptor Interaction: Binding to a receptor, leading to modulation of its signaling pathways.

Pathway Modulation: Interfering with specific biochemical pathways, resulting in altered cellular functions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Physicochemical Properties

- Lipophilicity : The 2-methoxyphenyl group in the target compound increases lipophilicity compared to alachlor’s methoxymethyl group but less than the dichlorophenyl groups in and .

Activité Biologique

2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound belonging to the acetamide class. This compound exhibits potential biological activities that are currently under investigation for therapeutic applications, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, presenting data from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.80 g/mol. The compound is characterized by a chloro group, a phenylpyrrolidinyl moiety, and a methoxyphenyl group, which may influence its biological activity.

Structural Formula

The biological activity of this compound is hypothesized to involve several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This interaction can lead to decreased enzyme activity and subsequent modulation of metabolic pathways.

Receptor Interaction: Binding to various receptors could alter signaling pathways associated with cellular functions such as proliferation and apoptosis.

Pathway Modulation: The compound may interfere with critical biochemical pathways, affecting cellular processes like cell cycle progression and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer properties of the compound using various cancer cell lines. For instance:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 10 | Induced G2/M phase arrest |

| Study B | AGS | 5 | Induced apoptosis (40% rate) |

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in cells arrested in the G2/M phase from 6.57% to 38.06%, indicating a potent effect on cell cycle regulation . Additionally, apoptosis assays showed that the compound induced early and late apoptosis in treated cells .

Enzyme Inhibition Studies

The potential of this compound as an enzyme inhibitor has been evaluated against various targets:

| Enzyme Target | IC50 (nM) | Reference Compound |

|---|---|---|

| PARP-1 | 27.89 | Olaparib (30.38 nM) |

The compound demonstrated competitive inhibition against PARP enzymes, suggesting its utility in cancer therapy where PARP inhibitors are beneficial .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the methoxy group in this acetamide derivative.

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(phenyl)acetamide | Lacks methoxy group | Reduced anticancer efficacy |

| 2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-y)-N-(4-methoxyphenyl)acetamide | Methoxy at different position | Similar activity profile |

The presence of the methoxy group enhances lipophilicity and may improve cellular uptake compared to its analogs .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

-

Breast Cancer (MCF-7 Cells):

- Treatment resulted in significant apoptosis and cell cycle arrest.

- Enhanced expression of pro-apoptotic markers was observed.

-

Gastric Cancer (AGS Cells):

- Induced apoptosis through mitochondrial pathway activation.

- Increased levels of cleaved caspases were noted.

Q & A

Q. What are the critical synthetic steps for preparing 2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-methoxyphenyl)acetamide?

The synthesis typically involves sequential substitution and condensation reactions. For example:

- Step 1 : Reacting a substituted amine (e.g., 2-methoxyaniline) with chloroacetyl chloride under cold conditions (0–5°C) in chloroform to form the chloroacetamide intermediate. Reaction progress is monitored via TLC .

- Step 2 : Condensation with 1-phenylpyrrolidine-2,5-dione derivatives using a coupling agent (e.g., EDC·HCl) in dichloromethane, with triethylamine as a base. Temperature control (25–30°C) is critical to avoid side reactions .

- Purification : Column chromatography with ethyl acetate/hexane gradients yields the final product (>90% purity).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm, pyrrolidinone carbonyl at δ 170–175 ppm). Anomalies in splitting patterns may indicate rotational isomers .

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (amide C=O) and ~3044 cm⁻¹ (aromatic C–H) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .

Q. What solvents and reaction conditions are optimal for its stability?

- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps, while dichloromethane minimizes hydrolysis .

- Storage : Stable in inert atmospheres (N₂/Ar) at –20°C; degradation occurs above 40°C (TGA data) .

Advanced Research Questions

Q. How can conformational isomers complicate NMR interpretation, and how are they resolved?

- Challenge : Rotational restriction around the acetamide bond generates distinct conformers, leading to split NMR signals (e.g., –NH at δ 9.8 ppm vs. δ 9.5 ppm) .

- Resolution : Variable-temperature NMR (VT-NMR) at –40°C slows rotation, collapsing split peaks into singlets. X-ray crystallography (e.g., PDB ID in ) confirms dominant conformers in the solid state .

Q. What strategies address low yields in multi-step syntheses?

- Optimization Table :

| Step | Issue | Solution | Yield Improvement |

|---|---|---|---|

| 1 | Incomplete substitution | Use excess chloroacetyl chloride (1.5 eq) | 75% → 92% |

| 2 | Hydrolysis of dione | Anhydrous DMF, 0°C addition of EDC·HCl | 60% → 85% |

Q. How do electronic effects of substituents influence biological activity?

- Structure-Activity Relationship (SAR) :

- Chloro Group : Enhances lipophilicity (logP ↑), improving blood-brain barrier penetration .

- Methoxy Group : Electron-donating effect stabilizes π-π stacking with target enzymes (e.g., hypoglycemic activity in ).

- In Silico Modeling : Docking studies (AutoDock Vina) show the 2,5-dioxopyrrolidine moiety binds to ATP pockets in kinase targets (ΔG = –9.2 kcal/mol) .

Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data?

- Case Study : Discrepancies in amide bond angles (X-ray: 120° vs. DFT: 118°) arise from crystal packing forces. Hybrid approaches (PXRD + DFT optimization) reconcile data .

- Validation : Overlay experimental and computed IR spectra (RMSD < 5 cm⁻¹) confirms accuracy .

Methodological Guidelines

-

Troubleshooting Synthesis :

-

Safety Protocols :

- PPE : Nitrile gloves, face shields, and fume hoods are mandatory due to chloroacetyl chloride’s lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.